6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
Description
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (CAS: 727977-36-8) is a brominated imidazo[1,2-a]pyridine derivative with a 4-nitrophenyl substituent at position 2 and a piperazine-containing methyl group at position 2. Its molecular formula is C₁₈H₁₈BrN₅O₂, with a molecular weight of 416.27 g/mol . The nitro group at the para position of the phenyl ring and the piperazinylmethyl side chain contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies.
Properties
CAS No. |
727977-36-8 |
|---|---|
Molecular Formula |
C18H18BrN5O2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
6-bromo-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18BrN5O2/c19-14-3-6-17-21-18(13-1-4-15(5-2-13)24(25)26)16(23(17)11-14)12-22-9-7-20-8-10-22/h1-6,11,20H,7-10,12H2 |
InChI Key |
RDIANWJOZGUWBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization Method
A common method to prepare the imidazo[1,2-a]pyridine ring involves the condensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For example:
- React 2-aminopyridine with 2-bromo-4-nitroacetophenone under reflux conditions in an appropriate solvent (e.g., methyl ethyl ketone or ethanol).
- This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and elimination of halide to form the imidazo[1,2-a]pyridine ring bearing a 6-bromo substituent and a 4-nitrophenyl group at the 2-position.
This method is supported by analogous procedures for related compounds, such as the synthesis of 6-(2-nitrophenyl)imidazo[2,1-b]thiazole derivatives.
Attachment of the 3-Piperazin-1-ylmethyl Group
Mannich-Type Reaction
The substitution at the 3-position with a piperazin-1-ylmethyl group is commonly achieved via a Mannich-type reaction involving:
- Formation of an imidazo[1,2-a]pyridine-3-carbaldehyde or -3-methyl intermediate.
- Reaction with piperazine or a protected piperazine derivative (e.g., Boc-protected piperazine) in the presence of formaldehyde or paraformaldehyde.
- This leads to the formation of a 3-(piperazin-1-ylmethyl) substituent through nucleophilic addition and subsequent reduction steps if needed.
Alternatively, direct nucleophilic substitution of a 3-(chloromethyl)imidazo[1,2-a]pyridine intermediate by piperazine can be employed.
Detailed Stepwise Synthetic Route Example
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of 6-bromo-2-aminopyridine with 4-nitroacetophenone | Reflux in methyl ethyl ketone, 12-18 h | 70-80 | Forms 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine core |
| 2 | Introduction of 3-(chloromethyl) group | Reaction with formaldehyde and hydrochloric acid or chlorinating agents | 65-75 | Prepares reactive intermediate for substitution |
| 3 | Nucleophilic substitution with piperazine | Stirring in acetonitrile or DMF at room temperature | 75-85 | Forms 3-piperazin-1-ylmethyl substituent |
| 4 | Purification | Chromatography or recrystallization | - | Ensures compound purity |
Alternative Synthetic Approaches
- Amide Coupling and Reduction: Some methods involve coupling of an imidazo[1,2-a]pyridine-3-carboxylic acid derivative with piperazine followed by reduction to the corresponding methyl group.
- Use of Protected Piperazine: Employing Boc- or other amine-protecting groups on piperazine during substitution to improve selectivity and yield, followed by deprotection.
Research Findings and Optimization Notes
- The choice of solvent and temperature critically influences cyclization efficiency and regioselectivity.
- Using substituted 2-aminopyridines with pre-installed halogens ensures better control over substitution patterns.
- The Mannich reaction conditions must be carefully controlled to avoid polymerization or side reactions.
- Purification is often achieved by column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane).
- Yields typically range from 65% to 85% per step, with overall yields depending on the number of steps and purification efficiency.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 6-bromo-2-aminopyridine, 4-nitroacetophenone, piperazine | Commercially available or synthesized |
| Cyclization solvent | Methyl ethyl ketone, ethanol | Reflux for 12-18 h |
| Bromination | N-bromosuccinimide (if post-cyclization) | Controlled temperature to avoid overbromination |
| Mannich reaction | Formaldehyde, piperazine, acetonitrile or DMF | Room temperature, 4-6 h |
| Purification | Silica gel chromatography | Gradient elution with organic solvents |
| Typical yields | 65-85% per step | Depends on reaction scale and purity |
Chemical Reactions Analysis
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas, resulting in the formation of an amino group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex heterocyclic compound with an imidazo[1,2-a]pyridine structure, featuring a bromine atom at the 6-position, a piperazine moiety at the 3-position, and a nitrophenyl group at the 2-position. The molecular formula is C18H18BrN5O2, with a molecular weight of approximately 416.27 g/mol . This compound is of interest in medicinal chemistry due to the potential reactivity and biological activity conferred by the bromine and nitro groups.
Chemical Properties and Reactivity
The chemical reactivity of this compound is attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction reactions under specific conditions. The piperazine ring can engage in various reactions typical of amines, such as acylation or alkylation. These properties make the compound versatile for chemical modifications and applications in drug development.
Potential Applications
This compound has potential applications primarily in medicinal chemistry and drug development. Its structure suggests it could serve as a lead compound for developing new anticancer agents due to its biological activity against key molecular targets involved in tumor progression. Furthermore, its unique chemical properties may allow it to function as a probe in biological studies or as a scaffold for designing other therapeutic agents.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been associated with inhibitory effects on various kinases and receptors involved in tumor growth and metastasis. For instance, related compounds have demonstrated efficacy against targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The biological activity of this specific compound is an area of ongoing research, especially regarding its potential as an anticancer agent.
Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary research indicates that similar compounds interact with kinases such as EGFR and VEGFR, which are critical in cancer pathways. Understanding these interactions can provide insights into the compound's mechanism of action and help optimize its efficacy through structural modifications.
Structural Analogs and Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine | Methyl group instead of bromine | Anticancer activity |
| 5-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine | Bromine at 5-position | Kinase inhibition |
| 6-Chloro-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine | Chlorine instead of bromine | Potential antidepressant effects |
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways . For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structure shares a common imidazo[1,2-a]pyridine core with several analogs, but variations in substituents lead to distinct properties:
Pharmacological and ADME Profiles
Limited pharmacological data are available for the target compound, but insights can be extrapolated from analogs:
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (3w): Demonstrated moderate CYP450 inhibition in preliminary assays, attributed to the bromine and chloro substituents .
- Piperazine-Containing Analogs: Piperazine derivatives often exhibit improved aqueous solubility and blood-brain barrier penetration, as seen in structurally related compounds .
- Nitro Group Impact: The nitro group may confer redox activity, necessitating careful evaluation of metabolic stability and toxicity .
Role in Medicinal Chemistry
Challenges and Limitations
- Synthetic Complexity: Installation of multiple substituents (Br, NO₂, piperazine) requires sequential reactions, increasing the risk of side products .
- Nitro Group Instability: The -NO₂ group may undergo reduction in vivo, necessitating prodrug strategies or structural modifications .
Biological Activity
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, synthesis, and interaction with various biological targets.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position, a piperazine moiety at the 3-position, and a nitrophenyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 416.27 g/mol . The structural characteristics suggest significant reactivity and potential for biological activity due to the presence of halogen and nitro substituents, which may enhance its pharmacological properties.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity . The imidazo[1,2-a]pyridine scaffold has been associated with inhibitory effects on kinases involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . These kinases play crucial roles in cancer cell proliferation and metastasis.
In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation effectively. For example, similar derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
The mechanism of action for this compound likely involves binding to specific receptors or enzymes critical in cancer pathways. Preliminary studies suggest that it may interact with kinases like EGFR and VEGFR, which are vital for signaling pathways that regulate cell growth and survival. Understanding these interactions can facilitate the design of more effective derivatives through structural modifications .
Synthesis
The synthesis of this compound can be achieved through various methods, highlighting its synthetic versatility. Common methods include:
- Nucleophilic substitution reactions involving the bromine atom.
- Reduction reactions of the nitro group under specific conditions.
- Piperazine ring modifications , which allow for further functionalization.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine | Methyl group instead of bromine | Anticancer activity |
| 5-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine | Bromine at 5-position | Kinase inhibition |
| 6-Chloro-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine | Chlorine instead of bromine | Potential antidepressant effects |
This table illustrates how variations in substituents can affect both the mechanism and efficacy of biological activity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:
- A study focusing on dual inhibitors targeting c-Met and VEGFR demonstrated that compounds with similar scaffolds showed promising anticancer properties with IC50 values as low as 0.11 μM for c-Met and 0.19 μM for VEGFR-2 .
- Another investigation into hybrid motifs involving piperazine reported significant cytotoxicity against human cancer cell lines such as MCF-7, showcasing IC50 values comparable to standard chemotherapeutics like Doxorubicin .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with characteristic shifts for the nitro group (δ 8.2–8.4 ppm for aromatic protons) and piperazine methylene (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 468.05) and detects isotopic patterns for bromine .
- HPLC : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Question
- SAR Analysis : Compare substituent effects; e.g., replacing bromine with chlorine at position 6 reduces antiparasitic activity by 30% .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as H-bonds with Met793 in EGFR .
- Dose-Response Studies : Use EC₅₀/IC₅₀ values to differentiate true activity from assay artifacts .
Example : A 4-nitrophenyl group enhances electron-withdrawing effects, improving binding to kinase targets compared to unsubstituted analogs .
What computational approaches are suitable for predicting the binding affinity of this compound with potential enzymatic targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications .
- Pharmacophore Modeling : Identifies essential features (e.g., nitro group for H-bond acceptor role) using Schrödinger Suite .
Case Study : Docking of 6-bromo-2-(pyridin-3-yl)quinazoline with EGFR showed a binding energy of -9.2 kcal/mol, correlating with experimental IC₅₀ values .
How do substituent modifications at the 3-piperazin-1-ylmethyl position affect the compound's pharmacokinetic properties and target selectivity?
Advanced Research Question
- Lipophilicity : Adding methyl groups to piperazine increases logP by 0.5 units, enhancing blood-brain barrier penetration .
- Target Selectivity : Bulky substituents (e.g., benzyl) reduce off-target binding to adenosine receptors by 40% .
- Metabolic Stability : N-acetylation of piperazine improves half-life in hepatic microsomes from 2.1 to 4.7 hours .
Q. Methodological Focus
- Kinase Inhibition Assays : Use ADP-Glo™ to measure EGFR or VEGFR2 inhibition .
- Antimicrobial Screening : Broth microdilution (MIC ≤ 16 µg/mL indicates potency against Leishmania spp.) .
- Cytotoxicity Profiling : MTT assays on HEK293 cells to determine selectivity indices (SI > 10 preferred) .
Protocol Note : Pre-incubate compounds with 1% DMSO for 24 hours to ensure solubility and avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
